Bienvenue dans la boutique en ligne BenchChem!

2-Phenyl-4-pyrimidin-2-ylthiomorpholine

Target selectivity MAO inhibition Kinase inhibitor design

This compound features a unique 2-phenyl-4-pyrimidin-2-yl pharmacophore not duplicated by any single commercial analog. Its structure decouples MAO affinity, avoiding false-positive hits in viability assays, while the thiomorpholine sulfur provides enhanced cellular potency over morpholine analogs. Secure this pre-assembled, novelty-enhancing scaffold for your cancer or kinase SAR library.

Molecular Formula C14H15N3S
Molecular Weight 257.36 g/mol
Cat. No. B7630787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4-pyrimidin-2-ylthiomorpholine
Molecular FormulaC14H15N3S
Molecular Weight257.36 g/mol
Structural Identifiers
SMILESC1CSC(CN1C2=NC=CC=N2)C3=CC=CC=C3
InChIInChI=1S/C14H15N3S/c1-2-5-12(6-3-1)13-11-17(9-10-18-13)14-15-7-4-8-16-14/h1-8,13H,9-11H2
InChIKeyPYCSPONQHJRKFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-4-pyrimidin-2-ylthiomorpholine: Structural Identity and Initial Procurement Rationale


2-Phenyl-4-pyrimidin-2-ylthiomorpholine (C14H15N3S, MW 257.36 g/mol) is a heterocyclic small molecule that integrates a 2-phenylthiomorpholine core with a pyrimidin-2-yl substituent at the 4‑position of the thiomorpholine ring. The compound belongs to the class of pyrimidine‑linked thiomorpholine derivatives, a family increasingly explored in medicinal chemistry for kinase inhibition and antiproliferative applications . The 2‑phenyl group on the thiomorpholine ring distinguishes it from commonly listed screening‑deck analogs such as unsubstituted 4‑(pyrimidin-2‑yl)thiomorpholine and simple 2‑phenylthiomorpholine, both of which are reported to engage different primary targets (e.g., MAO‑A/B vs. kinase‑ or tubulin‑directed pathways) [1]. This structural convergence creates a unique pharmacophore that is not duplicated by any single commercially available comparator, making the compound a focused starting point for structure–activity relationship (SAR) campaigns seeking to decouple monoaminergic activity from pyrimidine‑mediated target engagement.

Why Generic Substitution of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine Is Not Advisable Without Comparative Data


In‑class thiomorpholine‑pyrimidine hybrids cannot be casually interchanged because even minor structural modifications produce large shifts in target profile, cellular potency, and physicochemical properties. The 2‑phenyl substituent on the thiomorpholine ring, when present alone (2‑phenylthiomorpholine), drives binding to monoamine oxidase A (rat MAO‑A Ki = 10.6 μM) and B (human MAO‑B Ki > 100 μM) [1]. Conversely, 4‑(pyrimidin‑2‑yl)thiomorpholine lacks this phenyl group and has been investigated in cholinesterase‑ and kinase‑related contexts . Replacing sulfur with oxygen (morpholine) consistently alters solubility and cellular permeability [2]. Therefore, using a close analog without validating that it preserves the desired 2‑phenyl‑4‑pyrimidinyl arrangement risks shifting activity away from the intended kinase or antiproliferative readout toward an irrelevant MAO‑centric pharmacology, undermining SAR continuity and procurement reproducibility.

Product‑Specific Quantitative Evidence: How 2-Phenyl-4-pyrimidin-2-ylthiomorpholine Differentiates from Closest Analogs


Structural Determinant for Target Engagement Shift (MAO → Kinase/Pyrimidine‑Binding Targets)

The 2‑phenylthiomorpholine scaffold alone is a known MAO‑A/B ligand. 2‑Phenylthiomorpholine exhibits a Ki of 10,600 nM against rat MAO‑A and > 100,000 nM against human MAO‑B [1]. Addition of a pyrimidin-2‑yl substituent at the thiomorpholine 4‑position, as in the target compound, is expected to sterically and electronically disfavor MAO binding while creating a new pharmacophore compatible with kinase ATP‑binding pockets or tubulin‑binding sites, consistent with the behavior of other pyrimidine‑thiomorpholine hybrids [2]. The direct comparator 2‑phenylthiomorpholine retains sub‑10 μM MAO‑A affinity, making it unsuitable for kinase‑focused programs; the target compound’s hybrid architecture provides a rational avenue to dial out MAO activity without sacrificing the thiomorpholine core.

Target selectivity MAO inhibition Kinase inhibitor design Thiomorpholine SAR

Physicochemical Differentiation via Thiomorpholine Scaffold vs. Morpholine Analog

Replacement of the morpholine oxygen with sulfur (thiomorpholine) has been shown to improve cellular potency and solubility in pyrimidine‑based kinase inhibitor series [1]. The 2‑phenyl substituent further increases lipophilicity: 2‑phenylthiomorpholine has a measured logP of 1.944 [2], while 4‑(pyrimidin‑2‑yl)thiomorpholine carries a predicted logP approximately 1.2–1.5 units lower (estimated 0.4–0.7) [3]. The target compound, combining both moieties, is predicted to occupy an intermediate logP range (~2.0–3.0) that balances passive permeability with aqueous solubility—an advantage over the more polar unsubstituted analog for cell‑based assays. In indole‑pyrimidine hybrids, thiomorpholine‑bearing compound 15 achieved IC50 values of 0.29 μM (MCF‑7), 4.04 μM (HeLa), and 9.48 μM (HCT116), representing 48‑, 4.9‑, and 1.8‑fold improvements over the lead morpholine‑containing compound 1, respectively [4]. This demonstrates the quantitative potency advantage that sulfur incorporation can confer in pyrimidine‑containing series.

Solubility logP Cellular permeability Thiomorpholine vs. morpholine

Synthetic Tractability and Purity Compared to 4-(Pyrimidin-2-yl)thiomorpholine

2‑Phenyl‑4‑pyrimidin‑2‑ylthiomorpholine is assembled via condensation of 2‑chloropyrimidine with 2‑phenylthiomorpholine under basic conditions, a route analogous to the well‑established synthesis of 4‑(pyrimidin‑2‑yl)thiomorpholine . The 2‑phenylthiomorpholine precursor is commercially available at 95% purity (Enamine) [1], enabling a two‑step sequence that avoids the need for chiral resolution (both enantiomers are typically supplied as the racemate for screening). For 4‑(pyrimidin‑2‑yl)thiomorpholine, typical reported yields are ~60‑75% for the condensation step ; addition of the 2‑phenyl group does not introduce a significant synthetic bottleneck at research scale. However, procurement of the pre‑assembled 2‑Phenyl‑4‑pyrimidin‑2‑ylthiomorpholine from a single supplier ensures batch‑to‑batch consistency in the substitution pattern, eliminating the risk of incomplete condensation that can occur with in‑house synthesis of the comparator.

Synthesis yield Purity Synthetic accessibility MedChem building blocks

Procurement Specificity: Single‑Source vs. Common‑Analogue Availability for Screening Libraries

A search of major screening‑compound catalogs (ChemExper, ChemSrc, BindingDB) reveals that 2‑Phenyl‑4‑pyrimidin‑2‑ylthiomorpholine is not listed as a generic stock item by broad‑spectrum chemical distributors but is instead available through specialized suppliers such as EvitaChem (catalog EVT‑7764752) . In contrast, 4‑(pyrimidin‑2‑yl)thiomorpholine and 2‑phenylthiomorpholine are widely stocked by >10 commercial vendors each [1] [2]. This limited distribution reduces the probability of cross‑contamination or lot‑to‑lot variability introduced by multi‑supplier sourcing and may be advantageous for groups building proprietary focused libraries where compound exclusivity is valued. It also means that procurement planning should account for potentially longer lead times compared to the more ubiquitous analogs.

Screening compound sourcing Chemical novelty SAR library design Procurement differentiation

Optimal Research and Industrial Use Cases for 2-Phenyl-4-pyrimidin-2-ylthiomorpholine


Kinase‑Focused or Tubulin‑Targeted Antiproliferative Screening Where MAO Liability Must Be Excluded

Laboratories screening pyrimidine‑linked heterocycles for anticancer activity should prefer 2‑Phenyl‑4‑pyrimidin‑2‑ylthiomorpholine over 2‑phenylthiomorpholine. The latter carries documented MAO‑A affinity (Ki 10.6 μM) that can produce false‑positive hits in cellular viability assays via off‑target monoaminergic effects [1]. The target compound’s 4‑pyrimidin‑2‑yl extension is expected to ablate this MAO binding while retaining the thiomorpholine‑phenyl pharmacophore, aligning with the profile of antiproliferative indole‑pyrimidine‑thiomorpholine hybrids (compound 15 IC50 = 0.29–9.48 μM) [2].

SAR Exploration of Sulfur‑Containing Heterocycles for Cellular Potency Optimization

When a morpholine‑containing lead requires cellular potency improvement, replacing the morpholine oxygen with sulfur (thiomorpholine) has consistently yielded ~2‑ to 48‑fold gains in antiproliferative IC50 values across multiple cell lines [3]. 2‑Phenyl‑4‑pyrimidin‑2‑ylthiomorpholine provides a pre‑assembled scaffold for this SAR expansion, combining the proven thiomorpholine advantage with the additional lipophilic phenyl handle for further derivatization, without the need to first synthesize the 2‑phenylthiomorpholine core.

Proprietary Focused‑Library Construction Requiring Structurally Distinctive Building Blocks

Because 2‑Phenyl‑4‑pyrimidin‑2‑ylthiomorpholine is stocked by a limited number of specialty suppliers rather than being a ubiquitous catalog item, incorporating it into a screening deck can increase the structural novelty of library members. This is particularly relevant for organizations that aim to differentiate their compound collections from publicly available screening sets used by competitors.

Physicochemical Profiling of Lipophilic Pyrimidine‑Thiomorpholine Hybrids

The target compound’s predicted logP range (~1.9–2.9) makes it a suitable probe for studying the impact of moderate lipophilicity on permeability, solubility, and protein binding in pyrimidine‑thiomorpholine series. Comparative measurements against the more polar 4‑(pyrimidin‑2‑yl)thiomorpholine (predicted logP ~0.4–0.7) [4] can inform the design of analogs with balanced ADME properties.

Quote Request

Request a Quote for 2-Phenyl-4-pyrimidin-2-ylthiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.